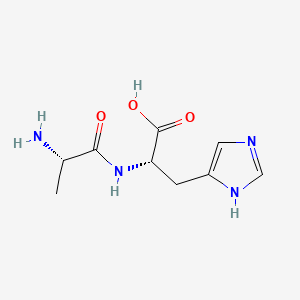
Ala-His
Descripción general
Descripción
Alanyl-Histidine is a dipeptide composed of the amino acids alanine and histidine. It is a small molecule with significant biological activity and is often studied for its potential therapeutic applications. Alanyl-Histidine is known for its ability to chelate metal ions, making it useful in various biochemical and medical contexts.
Aplicaciones Científicas De Investigación
Péptidos antioxidantes
Ala-His es parte de los péptidos antioxidantes, que actualmente son un punto de interés en la ciencia de los alimentos, la farmacéutica y la cosmética . Estos péptidos son esenciales en diferentes campos, incluyendo la selección, la evaluación de la actividad, los mecanismos y las aplicaciones . Se identificó un péptido antioxidante, WDHHAPQLR (Trp-Asp-His-His-Ala-Pro-Gln-Leu-Arg), en la proteína de la colza .
Investigación sobre la enfermedad de Alzheimer
El péptido this compound-His es un andamiaje adecuado para eliminar y silenciar redox los iones de cobre del péptido Aβ relacionado con la enfermedad de Alzheimer . Esta aplicación es particularmente importante en el campo de la neurociencia, donde los investigadores están tratando de comprender los mecanismos moleculares que subyacen a la enfermedad de Alzheimer .
Ciencia de los alimentos
En el campo de la ciencia de los alimentos, this compound se encuentra en la fracción de nanofiltración (1-4 kDa) del subproducto del músculo oscuro del atún, que mostró la mayor actividad del radical superóxido y el poder reductor . Esta fracción contenía aminoácidos antioxidantes como Tyr, Phe, Pro, Ala, His y Leu, que representaron el 30,3% del total de aminoácidos .
Farmacéutica
En la farmacéutica, this compound se utiliza en el desarrollo de medicamentos debido a sus propiedades antioxidantes . Los péptidos antioxidantes, incluido this compound, se pueden utilizar en el desarrollo de agentes terapéuticos para diversas enfermedades .
Industria cosmética
En la industria cosmética, los péptidos antioxidantes, incluido this compound, se utilizan debido a su capacidad para proteger la piel del estrés oxidativo . Estos péptidos se pueden incorporar a varios productos para el cuidado de la piel para mejorar sus propiedades antioxidantes .
Modelos celulares
This compound se utiliza en modelos celulares para la evaluación de la actividad . Por ejemplo, las HUVECs, aisladas del cordón umbilical humano, son una de las principales células constituyentes de la vena umbilical y se utilizan comúnmente para la investigación sobre la función de las células endoteliales vasculares .
Análisis Bioquímico
Biochemical Properties
Ala-His plays a crucial role in biochemical reactions, particularly in peptide bond formation. It has been suggested that this compound can act as a catalyst in the formation of peptide bonds in the presence of aminoacylated tRNA and cognate mRNA templates . This dipeptide interacts with various enzymes and proteins, including ribosomal RNA, which is essential for protein synthesis. The interaction between this compound and ribosomal RNA highlights its potential role in the early stages of the translation machinery .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular function. Additionally, this compound may impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to ribosomal RNA and other proteins, facilitating peptide bond formation and protein synthesis. This dipeptide may also inhibit or activate specific enzymes, thereby regulating metabolic pathways and cellular processes. The binding interactions of this compound with biomolecules are crucial for its biochemical activity and its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to influence cellular function and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This dipeptide can influence the activity of enzymes involved in amino acid metabolism, protein synthesis, and other biochemical processes. The interactions of this compound with metabolic pathways highlight its significance in regulating cellular metabolism and maintaining homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in different cellular compartments, ensuring its availability for biochemical reactions. The distribution of this compound within cells and tissues is crucial for its activity and function in biological systems .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical activity. The localization of this compound within cells is essential for its role in regulating cellular processes and maintaining cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alanyl-Histidine can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of papain immobilized on magnetic nanocrystalline cellulose in deep eutectic solvents. This method has been shown to yield high amounts of the dipeptide under optimized conditions . The reaction typically involves the coupling of alanine and histidine in the presence of a coupling agent such as N-(benzyloxycarbonyl)-alanyl-histidine.
Industrial Production Methods
Industrial production of Alanyl-Histidine often employs biotechnological approaches due to their efficiency and eco-friendliness. Enzymatic synthesis using immobilized enzymes is preferred for large-scale production. This method not only provides high yields but also allows for easy recovery and reuse of the enzyme, making the process cost-effective and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Alanyl-Histidine undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can modify the histidine residue, affecting the dipeptide’s metal-chelating properties.
Substitution: The amino and carboxyl groups of Alanyl-Histidine can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like sodium bor
Propiedades
IUPAC Name |
2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXFWBHYRFLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901839 | |
| Record name | Alanylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-17-6, 57448-85-8, 6491-15-2 | |
| Record name | Alanylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)


![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)



